(9E,16E)-1-ethoxyhexatriaconta-9,16-diene
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Overview
Description
Amines, C36-alkylenedi-, ethoxylated propoxylated, are a class of compounds that consist of long-chain alkylenedi-amines that have been modified by the addition of ethylene oxide and propylene oxide units. These compounds are known for their surfactant properties and are commonly used in various industrial applications, including detergents, emulsifiers, and dispersants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Amines, C36-alkylenedi-, ethoxylated propoxylated typically involves the following steps:
Alkylation of Amines: The initial step involves the alkylation of C36-alkylenedi-amines with ethylene oxide and propylene oxide.
Ethoxylation and Propoxylation: The alkylated amines are then subjected to ethoxylation and propoxylation reactions. Ethylene oxide and propylene oxide are added to the amine groups, resulting in the formation of ethoxylated and propoxylated derivatives.
Industrial Production Methods
Industrial production of these compounds involves large-scale reactors where the alkylation, ethoxylation, and propoxylation reactions are carried out in a continuous process. The use of advanced catalysts and precise control of reaction conditions ensures high yield and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Amines, C36-alkylenedi-, ethoxylated propoxylated, undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides and peroxides.
Reduction: Reduction reactions can convert the ethoxylated and propoxylated groups back to their original amine forms.
Substitution: The amine groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and peroxides.
Reduction: Regeneration of original amine forms.
Substitution: Formation of new alkylated or acylated derivatives.
Scientific Research Applications
Amines, C36-alkylenedi-, ethoxylated propoxylated, have a wide range of scientific research applications:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as stabilizers for enzymes and proteins.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Amines, C36-alkylenedi-, ethoxylated propoxylated, involves their ability to interact with both hydrophilic and hydrophobic molecules. The ethoxylated and propoxylated groups provide hydrophilic properties, while the long alkyl chains offer hydrophobic characteristics. This dual nature allows these compounds to act as effective surfactants, reducing surface tension and stabilizing emulsions .
Comparison with Similar Compounds
Similar Compounds
- Amines, C18-alkylenedi-, ethoxylated propoxylated
- Amines, C24-alkylenedi-, ethoxylated propoxylated
- Amines, C30-alkylenedi-, ethoxylated propoxylated
Uniqueness
Amines, C36-alkylenedi-, ethoxylated propoxylated, are unique due to their longer alkyl chain length, which provides enhanced hydrophobic properties compared to shorter-chain analogs. This makes them particularly effective in applications requiring strong surfactant properties and stability in various industrial processes .
Properties
Molecular Formula |
C38H74O |
---|---|
Molecular Weight |
547.0 g/mol |
IUPAC Name |
(9E,16E)-1-ethoxyhexatriaconta-9,16-diene |
InChI |
InChI=1S/C38H74O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-4-2/h22-23,29-30H,3-21,24-28,31-38H2,1-2H3/b23-22+,30-29+ |
InChI Key |
NVABRJFDUDHQRG-LWAYASEWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC/C=C/CCCCC/C=C/CCCCCCCCOCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=CCCCCCC=CCCCCCCCCOCC |
Origin of Product |
United States |
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